molecular formula C17H14O5 B1596399 3-Hydroxy-3',4'-dimethoxyflavone CAS No. 6889-80-1

3-Hydroxy-3',4'-dimethoxyflavone

Cat. No.: B1596399
CAS No.: 6889-80-1
M. Wt: 298.29 g/mol
InChI Key: BXLAVJWSFYZDPF-UHFFFAOYSA-N
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Description

3-Hydroxy-3’,4’-dimethoxyflavone is a flavonoid compound characterized by the presence of hydroxyl and methoxy groups on its flavone backbone. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. This particular compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3’,4’-dimethoxyflavone typically involves the oxidative cyclization of chalcones. One common method is the Algar-Flynn-Oyamada reaction, where a chalcone undergoes oxidative cyclization to form a flavonol . This reaction can be carried out using hydrogen peroxide in an alkaline medium.

Industrial Production Methods: Industrial production methods for 3-Hydroxy-3’,4’-dimethoxyflavone are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3’,4’-dimethoxyflavone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an alkaline medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Flavanones.

    Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-3’,4’-dimethoxyflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 3,4’-Dimethoxyflavone
  • 5-Hydroxy-3,7-dimethoxyflavone
  • 3,7-Dihydroxy-3’,4’-dimethoxyflavone

Comparison: 3-Hydroxy-3’,4’-dimethoxyflavone is unique due to the specific positioning of its hydroxyl and methoxy groups, which can influence its biological activity and chemical reactivity. For instance, the presence of a hydroxyl group at the 3-position can enhance its antioxidant properties compared to compounds lacking this group .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-13-8-7-10(9-14(13)21-2)17-16(19)15(18)11-5-3-4-6-12(11)22-17/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLAVJWSFYZDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218968
Record name NSC 102051
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6889-80-1
Record name 3′,4′-Dimethoxyflavonol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6889-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 102051
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC102051
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102051
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Record name NSC 102051
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-3',4'-DIMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B35R9JIHA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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